molecular formula C8H11N7O B2810803 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine CAS No. 343375-26-8

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine

Cat. No.: B2810803
CAS No.: 343375-26-8
M. Wt: 221.224
InChI Key: AVJINIPTAOXMCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine is a heterocyclic compound featuring a pyrimidine core substituted with two amine groups at positions 2 and 2. The oxadiazole ring at position 5 of the pyrimidine is further modified with a dimethylamino group.

The compound is synthesized via multi-step cycloaddition and functionalization reactions. For example, oxadiazole derivatives are often prepared using acetonyl precursors and aldehydes in the presence of catalysts like TMSCl (trimethylsilyl chloride), as described in methods for related 1,2,4-oxadiazole compounds .

Properties

IUPAC Name

5-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N7O/c1-15(2)8-14-13-6(16-8)4-3-11-7(10)12-5(4)9/h3H,1-2H3,(H4,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJINIPTAOXMCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=C(O1)C2=CN=C(N=C2N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-(dimethylamino)-1,3,4-oxadiazole-2-carboxylic acid with 2,4-diaminopyrimidine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Synthesis and Reactions

Chemical Building Block:
This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its structure allows for various chemical modifications, making it suitable for synthesizing derivatives with enhanced properties.

Reactivity:
The compound can undergo several types of reactions:

  • Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to yield reduced derivatives.
  • Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Biological Applications

Fluorescent Probes:
Due to its electronic properties, 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine has been investigated as a potential fluorescent probe in biological systems. Its ability to emit fluorescence upon excitation makes it useful for imaging and tracking biological processes.

Antimicrobial and Anticancer Properties:
Research has shown that this compound exhibits promising antimicrobial and anticancer activities. It may inhibit key enzymes involved in cell proliferation or disrupt microbial cell membranes, making it a candidate for further development in therapeutic applications .

Medicinal Chemistry

Drug Development:
The compound's unique structure contributes to its potential as a lead compound in drug development. Its activity against various pathogens suggests that it could be effective in treating infections caused by bacteria and fungi. Additionally, its anticancer properties warrant further investigation for use in oncology .

Case Studies:
Several studies have evaluated the efficacy of this compound against specific pathogens. For instance, its derivatives have shown significant activity against Leishmania species, which are responsible for leishmaniasis—an important tropical disease .

Material Science Applications

Advanced Materials:
In materials science, 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine is explored for developing advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices or nanomaterials can lead to enhanced functionalities such as improved conductivity or photoluminescence.

Mechanism of Action

The mechanism of action of 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, such as antimicrobial or anticancer activity. For instance, it may inhibit the activity of key enzymes involved in cell proliferation or disrupt the integrity of microbial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The dimethylamino-oxadiazole substituent distinguishes this compound from other pyrimidine-diamine derivatives. Below is a comparative analysis of key analogs:

Compound Substituent Features Biological Activity References
5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine Oxadiazole with dimethylamino group Potential enzyme inhibition (e.g., dihydrofolate reductase); under investigation
5-[(3,4,5-Trimethoxybenzyl)]pyrimidine-2,4-diamine Trimethoxybenzyl group Component of cotrimoxazole (antibiotic synergy with sulfonamides)
5-[[(2R)-2-cyclopropyl-7,8-dimethoxy-2H-chromen-5-yl]methyl]pyrimidine-2,4-diamine Cyclopropyl-chromenyl group Investigational antimicrobial agent; targets bacterial dihydrofolate reductase
5-[(4-Amino-3,5-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine (Aditeren) Dimethoxybenzyl group Antifolate activity; used in veterinary medicine
(S)-Iclaprim Propynyl linkage with dimethoxyphenyl Gram-positive antibacterial activity; inhibits bacterial DHFR
Key Observations:
  • Hydrophobicity : Bulky substituents like trimethoxybenzyl or chromenyl groups increase hydrophobicity, influencing membrane permeability and pharmacokinetics .

Physicochemical Properties

  • Solubility: The dimethylamino group improves water solubility relative to trimethoxybenzyl or chromenyl derivatives, which are highly lipophilic .
  • Stability: Oxadiazole rings are generally stable under physiological conditions, but the dimethylamino group may introduce susceptibility to metabolic N-demethylation compared to methoxy or cyclopropyl groups .

Q & A

Q. What synthetic routes are recommended for synthesizing 5-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]pyrimidine-2,4-diamine, and how can reaction conditions be optimized for yield improvement?

  • Methodological Answer : A common approach involves multi-step heterocyclic coupling. For example, pyrimidine-2,4-diamine can be functionalized with a pre-synthesized 5-(dimethylamino)-1,3,4-oxadiazole moiety via nucleophilic substitution or palladium-catalyzed cross-coupling. Optimization can be achieved using Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). For instance, a Central Composite Design (CCD) can identify optimal conditions by analyzing factors like reaction time (60–120 min) and molar ratios (1:1 to 1:3). Statistical validation via ANOVA ensures robustness .

Q. Which spectroscopic techniques are critical for characterizing the heterocyclic structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, oxadiazole ring carbons at 155–165 ppm).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+^+ at m/z 279.1201 for C9_9H11_{11}N7_7O).
  • FT-IR : Identifies amine N-H stretches (~3300 cm1^{-1}) and oxadiazole C=N vibrations (~1600 cm1^{-1}).
    Cross-referencing with computational simulations (e.g., Gaussian-based IR predictions) enhances accuracy .

Q. How can researchers assess the purity of this compound during synthesis?

  • Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor retention times (e.g., ~8.2 min at 254 nm) and validate purity >98% via peak integration. For trace impurities, LC-MS/MS detects byproducts (e.g., deaminated derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental outcomes in biological activity analysis?

  • Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking studies. To address this:
  • Perform Molecular Dynamics (MD) Simulations (e.g., 100 ns trajectories in GROMACS) to assess binding pocket stability.
  • Validate with Surface Plasmon Resonance (SPR) to measure real-time binding kinetics (e.g., KD_D values).
  • Apply Free Energy Perturbation (FEP) to refine computational binding affinity predictions .

Q. How can the mechanism of action as a kinase inhibitor be elucidated?

  • Methodological Answer :
  • Kinase Profiling : Use a panel of 50+ kinases (e.g., EGFR, CDK2) at 1 µM compound concentration. Measure inhibition via ADP-Glo™ assays.
  • X-ray Crystallography : Co-crystallize the compound with target kinases (e.g., PDB ID 8QV) to identify hydrogen bonds with hinge regions (e.g., Met793 in EGFR).
  • Cellular Pathway Analysis : RNA-seq or phosphoproteomics (e.g., LC-MS/MS) can map downstream signaling disruptions (e.g., MAPK/ERK pathway inhibition) .

Q. What advanced methods optimize the compound's pharmacokinetic properties for in vivo studies?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS. Modify dimethylamino groups to reduce CYP3A4-mediated metabolism.
  • Plasma Protein Binding (PPB) : Use ultrafiltration (Millipore Amicon®) to measure unbound fraction. Aim for <90% binding to enhance bioavailability.
  • LogP Optimization : Introduce hydrophilic substituents (e.g., morpholine) via structure-activity relationship (SAR) studies to lower LogP from 2.5 to 1.8 .

Data Contradiction Analysis

Q. How should researchers address inconsistent results in enzyme inhibition assays?

  • Methodological Answer :
  • Control Experiments : Repeat assays with fresh enzyme batches (e.g., Sigma-Aldridge recombinant kinases) to rule out denaturation.
  • IC50_{50} Variability : Use nonlinear regression (GraphPad Prism) to fit dose-response curves (n ≥ 3). Apply Grubbs’ test to exclude outliers.
  • Orthogonal Assays : Confirm inhibition via fluorescence polarization (FP) if radiometric assays show variability .

Methodological Tables

Q. Table 1. DOE Parameters for Reaction Optimization

FactorRange TestedOptimal Value
Temperature (°C)80–120100
Catalyst Loading (mol%)5–1510
Reaction Time (h)12–2418
Solvent (DMF:Water)9:1–7:38:2

Q. Table 2. Kinase Inhibition Profile

KinaseIC50_{50} (nM)Selectivity Index (vs. CDK2)
EGFR12 ± 1.515x
CDK2180 ± 201x
VEGFR285 ± 102.1x

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.